3-(2-Chloro-4,6-dimethylphenoxy)pyrrolidine hydrochloride
Overview
Description
3-(2-Chloro-4,6-dimethylphenoxy)pyrrolidine hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. It consists of a pyrrolidine ring attached to a phenoxy group that is substituted with chlorine and methyl groups. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Scientific Research Applications
3-(2-Chloro-4,6-dimethylphenoxy)pyrrolidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4,6-dimethylphenoxy)pyrrolidine hydrochloride typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 2-chloro-4,6-dimethylphenol, undergoes a nucleophilic substitution reaction with a suitable halogenating agent to form the corresponding phenoxy intermediate.
Pyrrolidine Ring Formation: The phenoxy intermediate is then reacted with pyrrolidine under basic conditions to form the desired pyrrolidine derivative.
Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to the pyrrolidine derivative to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated systems may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-4,6-dimethylphenoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chlorine atom.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-4,6-dimethylphenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloro-4-methylphenoxy)pyrrolidine hydrochloride
- 3-(2-Chloro-6-methylphenoxy)pyrrolidine hydrochloride
- 3-(2-Bromo-4,6-dimethylphenoxy)pyrrolidine hydrochloride
Uniqueness
3-(2-Chloro-4,6-dimethylphenoxy)pyrrolidine hydrochloride is unique due to the specific substitution pattern on the phenoxy group, which can influence its reactivity and biological activity. The presence of both chlorine and methyl groups provides a distinct electronic and steric environment, making it different from other similar compounds.
Properties
IUPAC Name |
3-(2-chloro-4,6-dimethylphenoxy)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-8-5-9(2)12(11(13)6-8)15-10-3-4-14-7-10;/h5-6,10,14H,3-4,7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJNKRDDHYGIJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OC2CCNC2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220035-55-1 | |
Record name | Pyrrolidine, 3-(2-chloro-4,6-dimethylphenoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220035-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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